molecular formula C18H10ClN3O3S B2544980 5-CHLORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE CAS No. 313395-71-0

5-CHLORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE

Cat. No.: B2544980
CAS No.: 313395-71-0
M. Wt: 383.81
InChI Key: HGBCRPZKRWEAAM-UHFFFAOYSA-N
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Description

5-Chloro-N-{naphtho[2,1-d][1,3]thiazol-2-yl}-2-nitrobenzamide is a complex organic compound with a molecular formula of C18H10ClN3O3S . This compound is notable for its unique structure, which includes a naphthothiazole moiety and a nitrobenzamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Future Directions

The future directions for the study of “N-benzo[g][1,3]benzothiazol-2-yl-5-chloro-2-nitrobenzamide” and similar compounds could involve further exploration of their anti-tubercular activity, development of more efficient synthesis methods, and investigation of their mechanism of action .

Preparation Methods

The synthesis of 5-Chloro-N-{naphtho[2,1-d][1,3]thiazol-2-yl}-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthothiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the nitro group: Nitration reactions are employed to introduce the nitro group into the benzamide structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

5-Chloro-N-{naphtho[2,1-d][1,3]thiazol-2-yl}-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like iron powder . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-Chloro-N-{naphtho[2,1-d][1,3]thiazol-2-yl}-2-nitrobenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O3S/c19-11-6-8-15(22(24)25)13(9-11)17(23)21-18-20-14-7-5-10-3-1-2-4-12(10)16(14)26-18/h1-9H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBCRPZKRWEAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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